molecular formula C5H5ClN2 B031603 3-Amino-2-chloropyridine CAS No. 6298-19-7

3-Amino-2-chloropyridine

Cat. No. B031603
CAS RN: 6298-19-7
M. Wt: 128.56 g/mol
InChI Key: MEQBJJUWDCYIAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-2-chloropyridine and its derivatives often involves multistep chemical processes, utilizing various starting materials and reaction conditions to achieve the desired product. For example, the synthesis of 2-Amino-4-chloropyridine, a closely related compound, has been achieved through a three-step process starting from methyl 4-chloropicolinate, with an overall yield of 68.5% (Liao Jian-qiao, 2010). This example illustrates the typical approach to synthesizing chloro- and amino-substituted pyridines, which may involve halogenation, nucleophilic substitution, and reduction steps.

Molecular Structure Analysis

The molecular structure of 3-Amino-2-chloropyridine has been extensively studied through various analytical techniques, including X-ray diffraction, NMR spectroscopy, and computational modeling. These studies provide insights into the compound's geometric configuration, electronic structure, and potential for intermolecular interactions. For instance, supramolecular structures constructed by related chloropyrimidine derivatives have been explored, highlighting the influence of hydrogen bonding on molecular packing and stability (Yuan Cheng et al., 2011).

Scientific Research Applications

Vibrational Spectroscopy and Metal-Ligand Bond Analysis

3-Amino-2-chloropyridine, alongside similar pyridine derivatives, has been studied for its role in forming metal–ligand bonds, specifically with zinc halides. Research by Akalin and Akyuz (2011) investigated the influence of electron-donating (NH2) and electron-withdrawing (Cl) substituents on the vibrational wavenumbers of pyridine derivatives through spectroscopic techniques and density functional theory (DFT) calculations. Their work contributes to understanding the coordination effects on vibrational wavenumbers, providing insights into metal-ligand interactions (Akalin & Akyuz, 2011).

Organic Synthesis and Chemical Reactions

3-Amino-2-chloropyridine serves as a precursor in various organic synthesis reactions. Studies have explored its reactivity and transformation into different chemical structures, such as in microwave-assisted amination reactions that yield high conversion and yield rates under specific conditions (Kim et al., 2010). Another example includes its use in generating complex organic compounds with potential for non-linear optical applications, illustrating the compound's contribution to materials science (Madhankumar et al., 2020).

Advanced Materials and Optical Properties

The compound's utility extends to the development of advanced materials with specific optical properties. For instance, research on 3-amino-2-chloropyridine:benzilic acid crystals highlighted their potential for third-order harmonic generation, a critical property for non-linear optical applications. This work involved growth techniques, structural confirmation via X-ray diffraction, and various spectroscopic analyses to characterize the optical and thermal properties of the crystals (Madhankumar et al., 2020).

properties

IUPAC Name

2-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQBJJUWDCYIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212185
Record name 2-Chloro-3-pyridylamine
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Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-chloropyridine

CAS RN

6298-19-7
Record name 3-Amino-2-chloropyridine
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Record name 2-Chloro-3-pyridylamine
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Record name 3-Amino-2-chloropyridine
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Record name 2-Chloro-3-pyridylamine
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Record name 2-chloro-3-pyridylamine
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Record name 2-CHLORO-3-PYRIDYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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